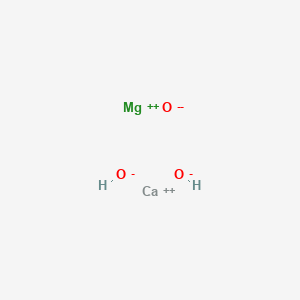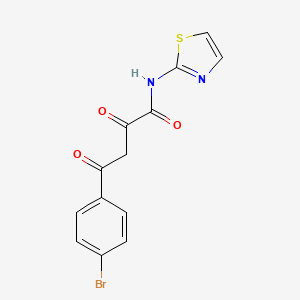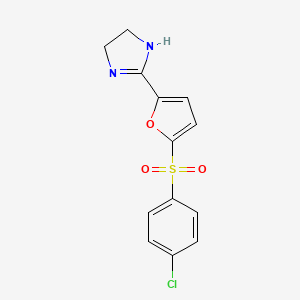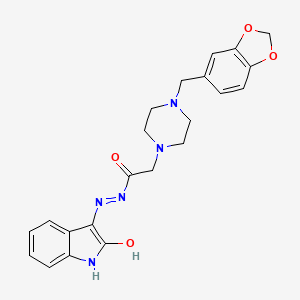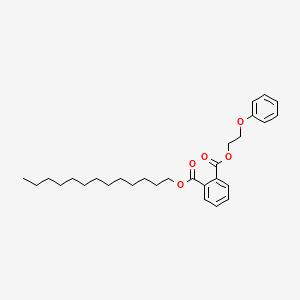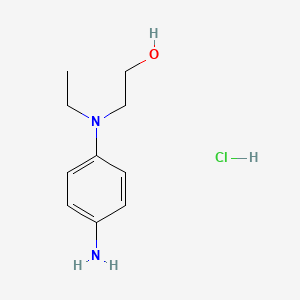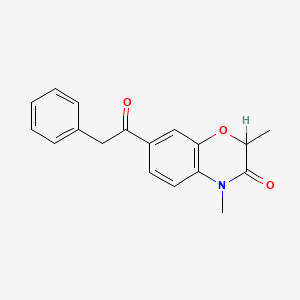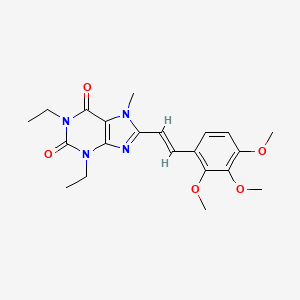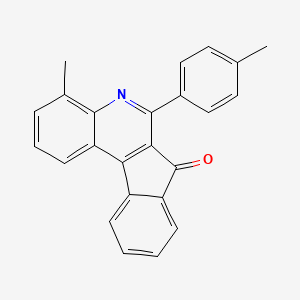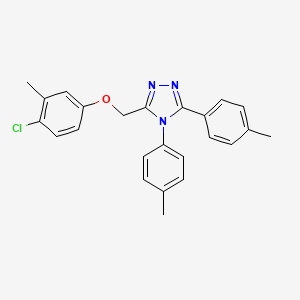
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring fused with a phthalazine moiety, and it is substituted with a 3,4-dimethoxyphenyl group and an ethoxy group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves the cyclization of the triazole intermediate with phthalic anhydride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
化学反応の分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the ethoxy group.
科学的研究の応用
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
作用機序
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- involves its interaction with specific molecular targets. In medicinal applications, the compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, the compound’s ability to intercalate with DNA contributes to its anticancer activity by disrupting DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system, which includes a thiadiazine moiety instead of a phthalazine moiety.
1,2,4-Triazolo(4,3-a)quinoxalines: These compounds have a quinoxaline ring fused with the triazole ring, offering different biological activities and applications.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is unique due to its specific substitution pattern and the presence of both a phthalazine and a triazole ring. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities compared to similar compounds.
特性
CAS番号 |
87540-49-6 |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H18N4O3/c1-4-26-19-14-8-6-5-7-13(14)18-21-20-17(23(18)22-19)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3 |
InChIキー |
OHNXXAVUGGTUCJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


